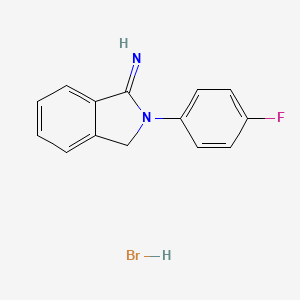
2-(4-Fluorophenyl)isoindolin-1-imine hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 2-(4-Fluorophenyl)isoindolin-1-imine hydrobromide involves several steps. Typically, the synthetic route includes the reaction of 4-fluoroaniline with phthalic anhydride to form an intermediate, which is then cyclized to produce the isoindolin-1-imine structure. The final step involves the addition of hydrobromic acid to form the hydrobromide salt . Industrial production methods may vary, but they generally follow similar reaction pathways with optimized conditions for large-scale synthesis.
化学反応の分析
2-(4-Fluorophenyl)isoindolin-1-imine hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where the fluorine atom or other parts of the molecule are replaced by different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-(4-Fluorophenyl)isoindolin-1-imine hydrobromide is widely used in scientific research, particularly in the fields of:
Chemistry: It serves as a reference standard in analytical chemistry and is used in the synthesis of other complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: Although not intended for therapeutic use, it is used in preclinical studies to understand its potential biological effects.
Industry: It is employed in the development of new materials and chemical processes
作用機序
The mechanism of action of 2-(4-Fluorophenyl)isoindolin-1-imine hydrobromide involves its interaction with specific molecular targets. The compound binds to certain proteins or enzymes, affecting their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and research focus .
類似化合物との比較
2-(4-Fluorophenyl)isoindolin-1-imine hydrobromide can be compared with other similar compounds, such as:
2-(4-Chlorophenyl)isoindolin-1-imine hydrobromide: Similar structure but with a chlorine atom instead of fluorine.
2-(4-Bromophenyl)isoindolin-1-imine hydrobromide: Contains a bromine atom instead of fluorine.
2-(4-Methylphenyl)isoindolin-1-imine hydrobromide: Features a methyl group instead of fluorine.
The uniqueness of this compound lies in its specific fluorine substitution, which can influence its chemical reactivity and biological interactions .
特性
分子式 |
C14H12BrFN2 |
|---|---|
分子量 |
307.16 g/mol |
IUPAC名 |
2-(4-fluorophenyl)-3H-isoindol-1-imine;hydrobromide |
InChI |
InChI=1S/C14H11FN2.BrH/c15-11-5-7-12(8-6-11)17-9-10-3-1-2-4-13(10)14(17)16;/h1-8,16H,9H2;1H |
InChIキー |
FGWCXIUFCVYCDB-UHFFFAOYSA-N |
正規SMILES |
C1C2=CC=CC=C2C(=N)N1C3=CC=C(C=C3)F.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(R)-3-Methyl-7-(5-methyl-2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)-2-((6-methylpyridin-2-yl)methyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13321864.png)
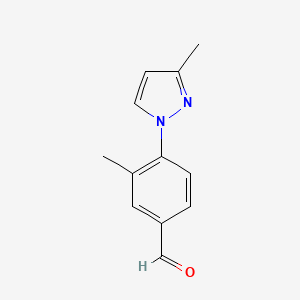
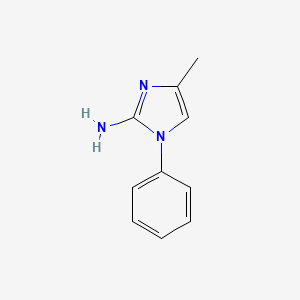
![4-Chloro-1-(pyridazin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13321875.png)
![5-[(But-3-yn-2-yl)amino]pyridine-2-carboxylic acid](/img/structure/B13321880.png)
![7-Thia-1-azaspiro[3.5]nonane](/img/structure/B13321892.png)
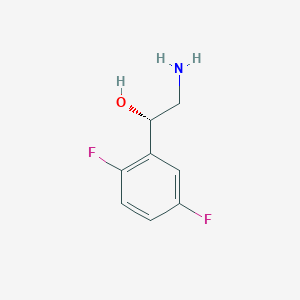
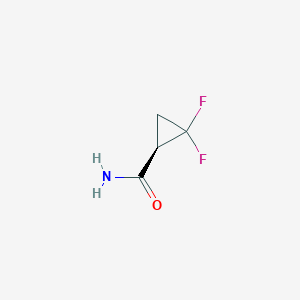
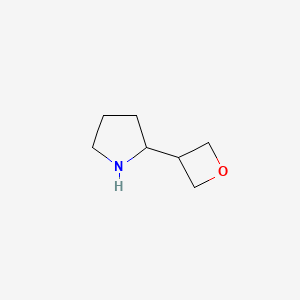
![6-(Aminomethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B13321921.png)
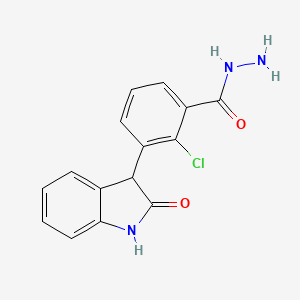
![2-(Aminomethyl)bicyclo[2.2.2]octan-2-ol](/img/structure/B13321928.png)
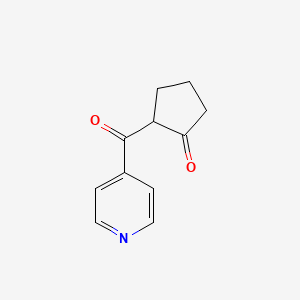
![5-[4-Ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]pentan-1-amine](/img/structure/B13321934.png)
